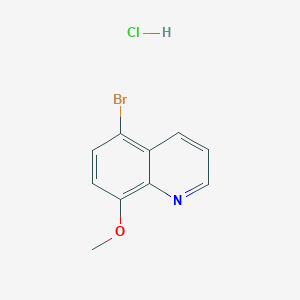

5-Bromo-8-methoxyquinoline hydrochloride

Vue d'ensemble

Description

5-Bromo-8-methoxyquinoline hydrochloride is an organic chemical synthesis intermediate . It has a CAS Number of 1559059-91-4 and a molecular weight of 274.54 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H8BrNO.ClH . The InChI code for this compound is 1S/C10H8BrNO.ClH/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9;/h2-6H,1H3;1H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is slightly soluble in water . The compound is air sensitive and incompatible with oxidizing agents and heat .Applications De Recherche Scientifique

Synthesis of Aryl-Substituted Quinolines and Tetrahydroquinolines The compound has also been utilized in the synthesis of aryl-substituted quinolines and tetrahydroquinolines. Using palladium-catalyzed Suzuki–Miyaura cross-coupling, researchers have produced 6-aryl-, 6,8-diaryl-, 5-aryl-, and 5,7-diaryl tetrahydroquinolines and quinolines from 5-bromo-8-methoxyquinoline, achieving high yields. This methodology underscores the compound's versatility in the construction of structurally diverse quinoline derivatives (Ökten, 2019).

Biological Applications

Chemosensor for Cadmium In the realm of biological applications, a derivative of 5-Bromo-8-methoxyquinoline, specifically 5-chloro-8-methoxyquinoline, has shown promise as a chemosensor for cadmium. This derivative selectively binds to Cd2+ ions over other metal ions, indicating its potential utility in detecting cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Herbicidal Potential

Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid Another interesting application lies in agriculture, where a synthesized compound from 5-amino-8-methoxyquinoline showed significant herbicidal activity, effectively drying out weeds within 11 days of application. This suggests the potential of 5-Bromo-8-methoxyquinoline derivatives in developing new herbicidal agents (Oke O.T. et al., 2015).

Safety and Hazards

The safety data sheet for 5-Bromo-8-methoxyquinoline hydrochloride suggests that it should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Mécanisme D'action

Target of Action

Quinoline derivatives, to which this compound belongs, are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Result of Action

Given the wide range of biological activities associated with quinoline derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

5-bromo-8-methoxyquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO.ClH/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEKVRSNTZUJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559059-91-4 | |

| Record name | Quinoline, 5-bromo-8-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B3059889.png)

![methyl 3-(1H-1,2,4-triazol-1-ylmethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059895.png)

![4-Fluoro-7-methoxybenzo[D]thiazol-2-amine](/img/structure/B3059897.png)

![tert-Butyl 5'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3059900.png)

![tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3059901.png)

![[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059902.png)